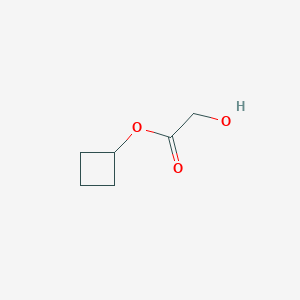
Cyclobutyl 2-hydroxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutyl 2-hydroxyacetate is an organic compound with the molecular formula C6H10O3 It is a member of the ester family, characterized by the presence of a cyclobutyl group attached to a 2-hydroxyacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclobutyl 2-hydroxyacetate can be synthesized through several methods. One common approach involves the esterification of cyclobutanol with glycolic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclobutyl 2-hydroxyacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to yield the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a base.
Major Products Formed:
Oxidation: Cyclobutyl 2-oxoacetate.
Reduction: Cyclobutyl 2-hydroxyethanol.
Substitution: Cyclobutyl 2-aminoacetate or cyclobutyl 2-alkoxyacetate.
Applications De Recherche Scientifique
Cyclobutyl 2-hydroxyacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclobutyl-containing compounds.
Biology: The compound can be utilized in the study of enzyme-catalyzed ester hydrolysis and other biochemical processes.
Industry: this compound is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which cyclobutyl 2-hydroxyacetate exerts its effects depends on the specific context of its use. In biochemical reactions, the ester bond can be hydrolyzed by esterases, releasing the cyclobutyl and 2-hydroxyacetate moieties. The molecular targets and pathways involved vary based on the application, such as drug metabolism or material synthesis.
Comparaison Avec Des Composés Similaires
Cyclobutyl 2-hydroxyacetate can be compared with other similar compounds, such as:
Cyclobutyl acetate: Lacks the hydroxyl group, resulting in different reactivity and applications.
Cyclobutyl 2-oxoacetate: Contains a carbonyl group instead of a hydroxyl group, leading to distinct chemical behavior.
Cyclobutyl 2-aminoacetate:
The uniqueness of this compound lies in its combination of a cyclobutyl ring and a 2-hydroxyacetate moiety, providing a versatile platform for various chemical transformations and applications.
Propriétés
IUPAC Name |
cyclobutyl 2-hydroxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-4-6(8)9-5-2-1-3-5/h5,7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIULIPYHBIFCID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC(=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
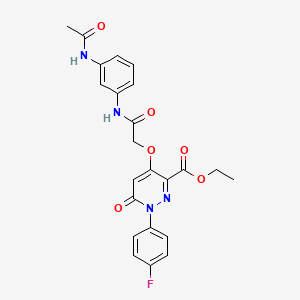
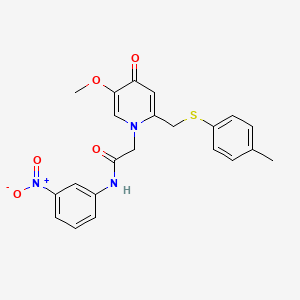
![5-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2905976.png)
![N-(3,4-dimethoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2905977.png)
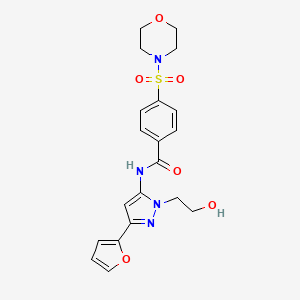
![2,4-DIETHYL 3-METHYL-5-{2-[(4-METHYL-5-{[(4-METHYL-3-NITROPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDO}THIOPHENE-2,4-DICARBOXYLATE](/img/structure/B2905980.png)
![2-(1H-pyrazol-1-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2905982.png)
![1-(8,8-Dioxo-8lambda6-thia-2-azaspiro[4.5]decan-2-yl)prop-2-en-1-one](/img/structure/B2905984.png)
![N-(2,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2905985.png)
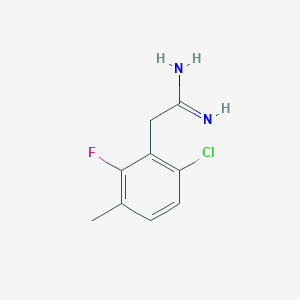
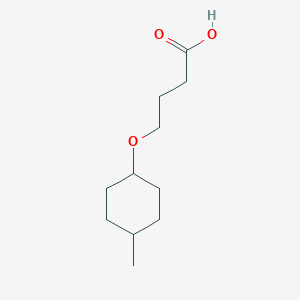
![1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2905989.png)
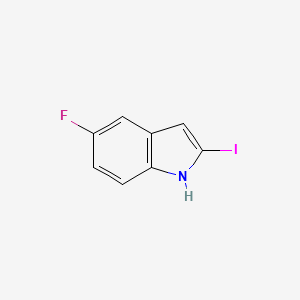
![(Z)-3-[4-(4-Tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2905994.png)
